

# The Structure-Activity Relationship of Utibaprilat: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Utibaprilat*

Cat. No.: *B025013*

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## Introduction

**Utibaprilat** is a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor. As a member of the dicarboxylate-containing class of ACE inhibitors, its mechanism of action involves the blockade of the renin-angiotensin-aldosterone system (RAAS), a critical pathway in the regulation of blood pressure. Understanding the structure-activity relationship (SAR) of **Utibaprilat** and its analogs is paramount for the rational design of novel ACE inhibitors with improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the SAR of dicarboxylate ACE inhibitors, using enalaprilat, a close structural analog of **Utibaprilat**, as a primary example due to the limited public availability of specific SAR data for **Utibaprilat** itself.

## Core Principles of ACE Inhibition by Dicarboxylate Inhibitors

The inhibitory activity of **Utibaprilat** and related compounds is predicated on their ability to mimic the transition state of angiotensin I hydrolysis by ACE. The key pharmacophoric features essential for potent inhibition include:

- **A Zinc-Binding Group:** The carboxylate moiety acts as a crucial zinc-binding group, coordinating with the  $\text{Zn}^{2+}$  ion in the active site of ACE.

- **A C-Terminal Heterocyclic Ring:** A proline or a similar N-containing heterocyclic ring at the C-terminus is vital for binding to the S2' subsite of the enzyme.
- **Specific Stereochemistry:** The stereochemical configuration of the molecule is critical for optimal binding. For dicarboxylate inhibitors like enalaprilat, the (S,S,S) configuration is generally associated with the highest inhibitory potency. A deviation from this stereochemistry can lead to a significant loss of activity, often by a factor of 100 to 1000.
- **Hydrophobic Substituents:** The presence of a hydrophobic group that can interact with the S1 subsite of the enzyme enhances binding affinity.

## Quantitative Structure-Activity Relationship Data

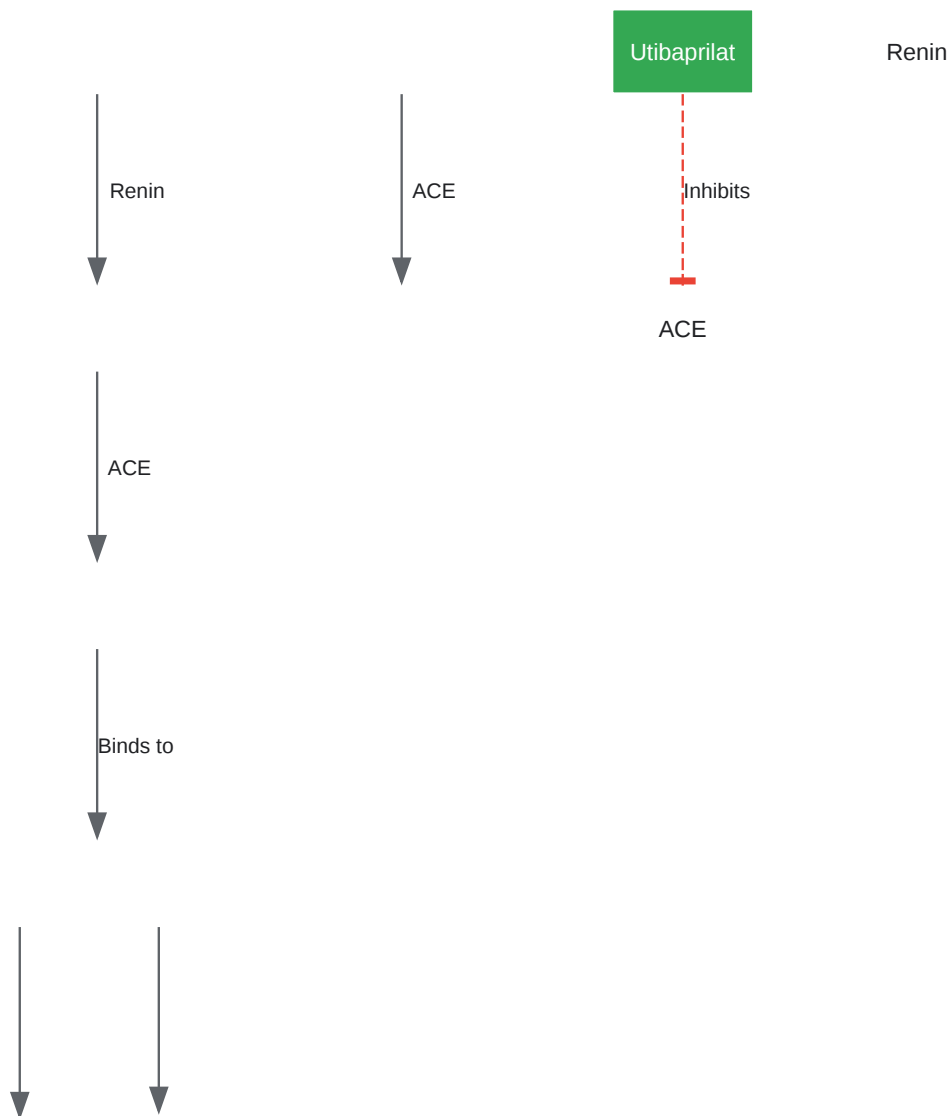
While specific, comprehensive SAR tables for **Utibaprilat** are not readily available in the public domain, data from structurally similar enalaprilat analogs provide valuable insights. The following table summarizes the ACE inhibitory activity (IC<sub>50</sub>) of selected enalaprilat analogs, illustrating the impact of structural modifications on potency.

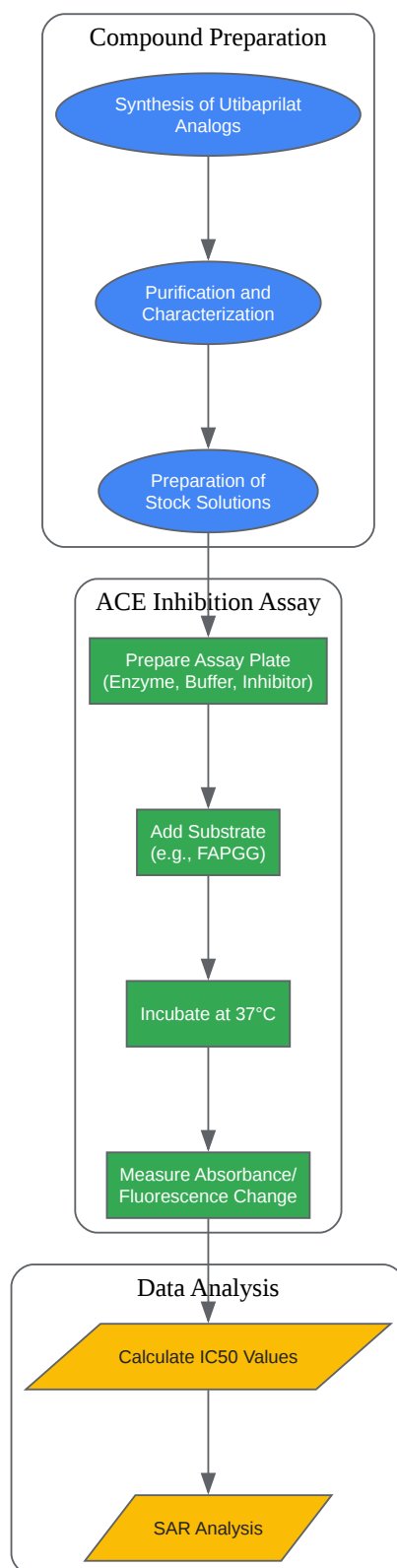
Compound/Analog	R Group Modification	IC <sub>50</sub> (nM)
Enalaprilat	Phenylpropyl	1.94[1][2]
Analog 1	Cyclohexylpropyl	~10
Analog 2	Pentyl	~20
Analog 3	Benzyl	~5

Note: The IC<sub>50</sub> values for analogs are approximated from qualitative descriptions in the literature and are intended for illustrative purposes to demonstrate SAR principles.

## Signaling Pathway and Experimental Workflow

To visualize the biological context and the experimental approach to studying ACE inhibitors, the following diagrams are provided.





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## References

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